molecular formula C10H17NO3 B2970672 Tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate CAS No. 390381-86-9

Tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate

Cat. No. B2970672
CAS RN: 390381-86-9
M. Wt: 199.25
InChI Key: ZWVPOKOBBHGPDQ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It is also known as "tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis Processes and Intermediates

  • Tert-butyl 3-hydroxy-4-methylenepyrrolidine-1-carboxylate is significant as an intermediate in the synthesis of protein tyrosine kinase inhibitors. An efficient synthesis method for a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, involves steps like SN2 substitution, borohydride reduction, and acylation, with advantages in industrial scalability and simplicity (Chen, 2011).

Mechanistic Studies

  • The molecule has been involved in studies like the base-generated alkoxide triggered N→O tert-butyloxycarbonyl (Boc) migration, demonstrating intramolecular interactions and providing insights into complex reaction mechanisms (Xue & Silverman, 2010).

Role in Chiral Auxiliary Development

  • It has been used in the synthesis of new chiral auxiliaries, like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which are crucial for creating enantiomerically pure compounds in medicinal chemistry (Studer, Hintermann & Seebach, 1995).

Development of Novel Compounds

  • The compound has been utilized in developing novel organic compounds, such as the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. This involves innovative reaction pathways, demonstrating its versatility in organic synthesis (Purkayastha et al., 2010).

Enzymatic Reactions

  • It has been a subject in enzymatic studies, like the enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which helps in understanding enzyme-substrate interactions and developing chiral compounds (Faigl et al., 2013).

Catalysis and Oxidation Studies

  • Research has explored its role in catalysis and oxidation, such as iron(II)-catalyzed oxidation of sp3 C-H bonds, contributing to the development of more efficient catalytic processes (Wei et al., 2011).

properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPOKOBBHGPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=C)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

390381-86-9
Record name tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate
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